molecular formula C7H14N2O2 B14418472 4-Ethoxy-6-methyltetrahydropyrimidin-2(1H)-one CAS No. 81407-50-3

4-Ethoxy-6-methyltetrahydropyrimidin-2(1H)-one

Cat. No.: B14418472
CAS No.: 81407-50-3
M. Wt: 158.20 g/mol
InChI Key: SKZBOMBKPSFPTI-UHFFFAOYSA-N
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Description

4-Ethoxy-6-methyltetrahydropyrimidin-2(1H)-one is a heterocyclic organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-methyltetrahydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-methyltetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.

Scientific Research Applications

4-Ethoxy-6-methyltetrahydropyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-Ethoxy-6-methyltetrahydropyrimidin-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to specific receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-6-methylpyrimidin-2-amine: Shares a similar pyrimidine core but with different functional groups.

    6-Methyluracil: Another pyrimidine derivative with a similar structure but different substituents.

Uniqueness

4-Ethoxy-6-methyltetrahydropyrimidin-2(1H)-one is unique due to its specific ethoxy and methyl substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with molecular targets compared to other pyrimidine derivatives.

Properties

CAS No.

81407-50-3

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

4-ethoxy-6-methyl-1,3-diazinan-2-one

InChI

InChI=1S/C7H14N2O2/c1-3-11-6-4-5(2)8-7(10)9-6/h5-6H,3-4H2,1-2H3,(H2,8,9,10)

InChI Key

SKZBOMBKPSFPTI-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(NC(=O)N1)C

Origin of Product

United States

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